BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine

CDK2 inhibition Kinase selectivity Pyrazolopyrimidine SAR

3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 866049-98-1) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. This compound is characterized by a 4-chlorophenyl substitution at the 3-position and a furan-2-yl moiety at the 7-position of the fused ring system, a combination that has gained attention in medicinal chemistry for its potential to generate dual cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) inhibitors.

Molecular Formula C16H10ClN3O
Molecular Weight 295.73
CAS No. 866049-98-1
Cat. No. B2515735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
CAS866049-98-1
Molecular FormulaC16H10ClN3O
Molecular Weight295.73
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H10ClN3O/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H
InChIKeySOKWXTWRMDLYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine: A Core Scaffold for Dual CDK2/TRKA Inhibition in Anticancer Research


3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 866049-98-1) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. This compound is characterized by a 4-chlorophenyl substitution at the 3-position and a furan-2-yl moiety at the 7-position of the fused ring system, a combination that has gained attention in medicinal chemistry for its potential to generate dual cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) inhibitors [2]. It serves as a vital intermediate or a reference core for structure-activity relationship (SAR) studies aiming to combat drug resistance in cancer therapy.

Why Generic Interchange of 3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine Is Scientifically Unsound


The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are exquisitely sensitive to specific peripheral substitutions, making simple analog interchange unreliable for research continuity. Replacing the furan-2-yl group at the 7-position with a thiophene or chlorophenyl ring, or shifting the chlorine atom on the phenyl ring from the para to the meta position, can drastically alter kinase inhibitory profiles, antiproliferative potency, and key drug-like properties such as lipophilicity [1]. Therefore, selecting the precise compound is critical to maintaining experimental reproducibility and achieving target potency in structure-activity relationship (SAR) campaigns.

Quantified Differentiation of 3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine Against Its Closest Analogs


Enhanced CDK2 Inhibition via Furan-2-yl vs. Thiophene-2-yl Substitution

In a series of pyrazolo[1,5-a]pyrimidine dual CDK2/TRKA inhibitors, substituting the 7-position with a furan-2-yl group (as in analog 6s) resulted in a balanced dual inhibition profile, whereas replacing it with a thiophene-2-yl group (analog 6t) led to a 5-fold increase in CDK2 potency but a near-complete loss of TRKA activity. This demonstrates the critical role of the oxygen heteroatom in determining kinase selectivity [1]. For the target compound, the absence of an ester at the 3-position (present in 6s/6t) is predicted to alter potency, but the furan pharmacophore remains a key driver of balanced dual inhibition.

CDK2 inhibition Kinase selectivity Pyrazolopyrimidine SAR

Superior Antiproliferative Activity in Renal Carcinoma Driven by the Furan Moiety

Compounds 6s (furan-2-yl) and 6t (thiophene-2-yl) were evaluated against the renal carcinoma cell line RFX 393, selected for its high CDK2/TRKA expression. The furan-containing analog 6s showed greater cytotoxicity (IC50 = 11.70 µM) compared to the thiophene-containing 6t (IC50 = 19.92 µM), despite 6t being a 5-fold more potent CDK2 inhibitor [1]. This indicates that the furan ring contributes to cellular efficacy beyond kinase potency alone, likely through improved cell permeability or target engagement in a cellular context.

Anticancer activity Renal cell carcinoma RFX 393 cell line

Optimized Lipophilicity for CNS Drug-Like Properties Compared to Chlorophenyl Analogs

The target compound has a computed LogP (XLogP3) of 3.3, which falls within the optimal range for CNS drug candidates (LogP 2-4), unlike the more lipophilic 4-chlorophenyl analog (compound 6o, LogP likely >4.0) [1][2]. High LogP often leads to poor solubility and metabolic instability. The furan ring introduces a hydrogen bond acceptor that can improve solubility and modulate lipophilicity without the steric bulk of a second chlorophenyl ring.

Physicochemical properties Lipophilicity CNS drug discovery

Para-Chloro Substituent Enables Distinct Kinase Interactions Compared to Meta-Chloro Isomer

The position of the chlorine atom on the phenyl ring is a critical determinant of kinase inhibitor potency and selectivity. In the pyrazolo[1,5-a]pyrimidine series, the para-chloro substitution (as in the target compound) is frequently used to optimize interactions with a hydrophobic back pocket in CDK2, whereas the meta-chloro isomer (e.g., 3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine) is predicted to orient the chlorine away from this pocket, reducing affinity [1]. This positional specificity is a key driver for selecting the para-chloro isomer for consistent SAR data.

Positional isomerism Kinase binding mode SAR

Optimal Scientific Applications for 3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine Based on Quantified Differentiation


Design and Synthesis of Dual CDK2/TRKA Inhibitors for Cancer Drug Resistance Studies

As demonstrated by the analog series in reference [1], the pyrazolo[1,5-a]pyrimidine core with a 7-furan-2-yl substitution is a validated starting point for developing balanced dual inhibitors of CDK2 and TRKA. Researchers can use this compound as a key intermediate to introduce further modifications (e.g., esters, amides) at the 3-position to fine-tune potency and selectivity. The balanced inhibition profile, unlike the skewed selectivity of thiophene analogs, makes it suitable for studying synergistic effects in overcoming cancer cell resistance mechanisms.

Cellular Phenotypic Screening of Antiproliferative Effects in Renal Carcinoma

Given the proven superior cytotoxicity of the furan-containing analog 6s against the RFX 393 cell line (IC50 = 11.70 µM) compared to the thiophene analog 6t (19.92 µM) [1], this compound and its derivatives are well-suited for targeted studies in renal carcinoma. The differentiated cellular efficacy suggests value in phenotypic screening libraries where balanced kinase inhibition and optimal cellular permeability are desired.

CNS-Focused Drug Discovery Programs Requiring Favorable Lipophilicity

With a computed XLogP3 of 3.3, this compound falls within the optimal lipophilicity range for CNS drug candidates, unlike more hydrophobic diaryl pyrazolopyrimidine analogs [2]. This makes it a preferred scaffold for designing kinase inhibitors or other CNS-active agents that must cross the blood-brain barrier, where excessive LogP would be detrimental.

Positional Isomer-Specific SAR Library Construction

The availability of this exact para-chloro isomer is essential for constructing reliable SAR libraries. Utilizing the meta-chloro isomer would introduce a confounding variable into kinase inhibition data due to altered binding modes [1]. This compound ensures consistency in datasets aimed at understanding the contribution of the 4-chlorophenyl hydrophobic interaction to CDK2/TRKA inhibition.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.